Idose, L-
Overview
Description
Aldehydo-L-idose is the open chain form of L-idose.
Mechanism of Action
Target of Action
L-Idose, also known as F78BCN2M7Z, is primarily targeted towards the intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . The compound is used in the form of a travoprost intracameral implant , which is a prostaglandin analog .
Mode of Action
The L-Idose compound, in the form of a travoprost intracameral implant, acts as a selective FP prostanoid receptor agonist . This interaction with its targets results in the reduction of intraocular pressure (IOP) by increasing uveoscleral outflow . The implant releases a proprietary formulation of travoprost inside the anterior chamber, bypassing the barrier of corneal permeability and allowing the device to release micro-amounts of the active drug molecule over time .
Pharmacokinetics
The pharmacokinetic properties of L-Idose are primarily related to its delivery via an intracameral implant. The implant comprises three parts: a scleral anchor that affixes into the trabecular meshwork ™, the body of the device that serves as the drug reservoir, and the elution membrane that titrates travoprost release . This method of delivery allows for the sustained release of the compound over time, improving its bioavailability and effectiveness .
Result of Action
The primary molecular and cellular effect of L-Idose’s action is the reduction of intraocular pressure (IOP) . This is achieved through the increased uveoscleral outflow resulting from the compound’s interaction with its targets . The reduction in IOP can help to alleviate the symptoms of open-angle glaucoma and ocular hypertension.
Action Environment
The action of L-Idose can be influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s adherence to the treatment regimen . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Properties
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UNTFVMJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-56-5 | |
Record name | L-Idose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is L-idose difficult to obtain and study?
A1: Unlike its more abundant D-enantiomer, L-idose is not readily available from natural sources. [] This scarcity makes it expensive and hinders research into its properties and applications. [] Traditional extraction methods are costly, driving the need for efficient synthetic alternatives. []
Q2: What progress has been made in synthesizing L-idose?
A2: Researchers have successfully synthesized L-idose and its derivatives from the more readily available D-glucose. [, ] This approach uses inexpensive chemicals and focuses on creating orthogonally protected thioglycoside forms, which are valuable building blocks for complex carbohydrate synthesis. [] One method involves C-5 epimerization of 5,6-unsaturated thioglycosides derived from D-glucose. [] Enzymatic synthesis using transketolase is also a promising avenue, offering high stereoselectivity. []
Q3: What is the significance of L-idose in glycoscience?
A4: L-Idose is a component of heparan sulfate (HS), a complex polysaccharide with crucial roles in various biological processes. [] Synthesizing well-defined L-idose derivatives is crucial for understanding the structure-activity relationships of HS and developing potential therapeutics. [] These synthetic efforts contribute to the broader field of glycobiology by providing tools to dissect the intricate functions of carbohydrates in biological systems.
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